molecular formula C8H11NO3S B186859 2-Methoxy-5-methylbenzenesulfonamide CAS No. 82020-49-3

2-Methoxy-5-methylbenzenesulfonamide

Cat. No. B186859
CAS RN: 82020-49-3
M. Wt: 201.25 g/mol
InChI Key: NNBCTZQYASZPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylbenzenesulfonamide consists of a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group . The InChI code for the compound is 1S/C8H11NO3S/c1-6-3-4-7 (12-2)8 (5-6)13 (9,10)11/h3-5H,1-2H3, (H2,9,10,11) .


Physical And Chemical Properties Analysis

2-Methoxy-5-methylbenzenesulfonamide is a powder with a melting point of 182-183°C .

Scientific Research Applications

Fluorescent Complex Formation and Photophysical Properties

  • Fluorescent Complexes with Zn(II): The synthesis and study of various methoxybenzenesulfonamide derivatives, including the 2-methoxy analogue, have shown that they can form fluorescent complexes with Zn(II) ions. This includes a notable bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) to the solution, indicating potential applications in fluorescence-based detection and imaging techniques (Kimber et al., 2003).

Potential in Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives for Cancer Treatment: A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the 2-methoxy variant, revealed their promising applications in photodynamic therapy for cancer treatment. These compounds displayed significant fluorescence properties and high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

Sensor Development

  • Heavy Metal Ion Sensors: Research on bis-sulfonamides, including derivatives similar to 2-methoxy-5-methylbenzenesulfonamide, has led to the development of sensors for heavy metal ions like Co2+. These sensors are based on glassy carbon electrodes fabricated with the sulfonamide compounds, demonstrating high sensitivity and specificity (Sheikh et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Piperidine derivatives including 2-methoxybenzenesulfonamide have been studied for their adsorption and corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, indicate their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).

Enzyme Inhibition and Anticancer Activities

  • Anticholinesterase and Antioxidant Activities: The synthesis and evaluation of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, related to 2-methoxy-5-methylbenzenesulfonamide, demonstrated their inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds also showed antioxidant activities, suggesting potential therapeutic applications in neurodegenerative diseases (Mphahlele et al., 2021).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCTZQYASZPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358499
Record name 2-methoxy-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylbenzenesulfonamide

CAS RN

82020-49-3
Record name 2-methoxy-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-methylbenzenesulfonamide
Reactant of Route 5
2-Methoxy-5-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-methylbenzenesulfonamide

Citations

For This Compound
1
Citations
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have gained increasing interest as drug targets for treatment of castration-resistant prostate cancer (CRPC). Here, we …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.